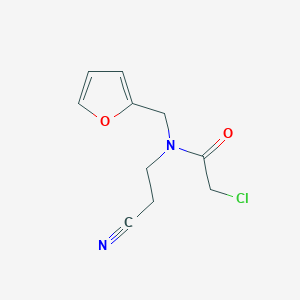

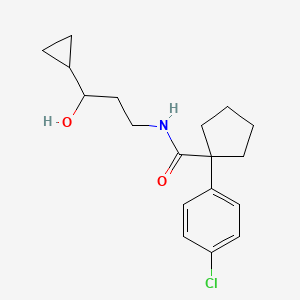

2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide (CEFMA) is a small molecule that has been used in scientific research for a variety of applications. It is a versatile compound that has been used in the synthesis of several different compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

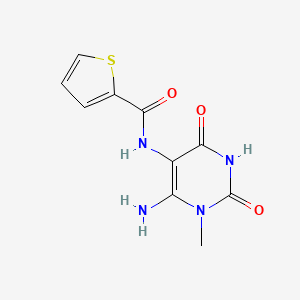

2-Chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide and its derivatives exhibit significant anticancer activities. For instance, compounds synthesized from 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides have shown potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).

Antifungal Effects

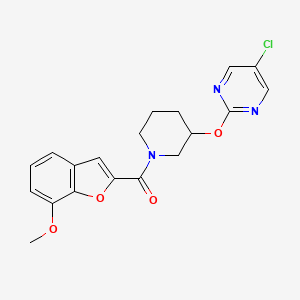

These compounds also have applications in antifungal treatments. A study focusing on 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives demonstrated significant antifungal activity against various fungi species, comparable to or exceeding the effectiveness of ketoconazole (Kaplancıklı et al., 2013).

Synthesis of Chromogen

The compound is involved in the synthesis of Chromogen I and III from N-acetyl-D-glucosamine, achieving high yields in high-temperature water. This process is significant in the field of green chemistry and has potential applications in various biochemical processes (Osada et al., 2013).

Rearrangement Reactions

Furan-2-ylmethyl derivatives, including those related to this compound, are key in decarboxylative Claisen rearrangement reactions. These reactions yield various heteroaromatic products, highlighting the compound's role in synthetic organic chemistry (Craig, King, Kley, & Mountford, 2005).

Antimicrobial Activity

Another study on derivatives of this compound, specifically 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, revealed promising antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Electropolymerization and Capacitance Properties

The compound also plays a role in the electropolymerization of related furan derivatives, which demonstrates enhanced capacitance properties in certain electrolytes. This application is relevant in the development of materials for supercapacitors and other energy storage devices (Mo, Zhou, Ma, & Xu, 2015).

Crystal Structure Analysis

The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide has been analyzed, providing insights into its molecular interactions and structural properties. Such studies are crucial for understanding the compound's behavior in various chemical reactions (Subhadramma et al., 2015).

Synthesis of Heterocyclic Compounds

In the field of medicinal chemistry, the synthesis of novel heterocyclic compounds using this compound derivatives has been explored. These compounds are evaluated for their biological activities, contributing to the development of new pharmacologically active agents (Chalenko et al., 2019).

properties

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-7-10(14)13(5-2-4-12)8-9-3-1-6-15-9/h1,3,6H,2,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYINBPMTJWYDBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(CCC#N)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2979235.png)

![4-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride](/img/structure/B2979241.png)

![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2979243.png)

![4-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2979247.png)

![1-(4-Fluorophenyl)-2-{[(2-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2979252.png)

![3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2979253.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2979255.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2979256.png)